tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a complex organic compound that features a pyridine ring substituted with a fluoro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluoro group and the dioxaborolane moiety. The final step involves the formation of the carbamate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to act as a drug candidate for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro group and dioxaborolane moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- tert-Butyl (5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to the presence of the fluoro group. This group enhances its reactivity and binding affinity to biological targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24BFN2O4 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
tert-butyl N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(18)9-19-12(11)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
InChI Key |
HHLZRBWTQHFEHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.